molecular formula C20H23NO4 B11688480 Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate

Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B11688480
M. Wt: 341.4 g/mol
InChI Key: VXQRGSPASHZZRX-UHFFFAOYSA-N
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Description

Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C20H23NO4. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a butyl ester group, a benzoate core, and a 4-methylphenoxyacetylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate typically involves the following steps:

    Formation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 4-methylphenoxyacetic acid is then acylated with 3-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the intermediate 3-{[(4-methylphenoxy)acetyl]amino}benzoic acid.

    Esterification: Finally, the intermediate is esterified with butanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate
  • Butyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
  • Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate

Uniqueness

Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methylphenoxy group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

butyl 3-[[2-(4-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C20H23NO4/c1-3-4-12-24-20(23)16-6-5-7-17(13-16)21-19(22)14-25-18-10-8-15(2)9-11-18/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,22)

InChI Key

VXQRGSPASHZZRX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C

Origin of Product

United States

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